molecular formula C15H13F3 B14223999 1,1'-Biphenyl, 2,6-dimethyl-4'-(trifluoromethyl)- CAS No. 501654-62-2

1,1'-Biphenyl, 2,6-dimethyl-4'-(trifluoromethyl)-

Cat. No.: B14223999
CAS No.: 501654-62-2
M. Wt: 250.26 g/mol
InChI Key: YFEWSLOTSDWSLO-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two benzene rings connected by a single bond, with methyl groups at the 2 and 6 positions on one ring and a trifluoromethyl group at the 4’ position on the other ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of methyl derivatives.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

501654-62-2

Molecular Formula

C15H13F3

Molecular Weight

250.26 g/mol

IUPAC Name

1,3-dimethyl-2-[4-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C15H13F3/c1-10-4-3-5-11(2)14(10)12-6-8-13(9-7-12)15(16,17)18/h3-9H,1-2H3

InChI Key

YFEWSLOTSDWSLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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